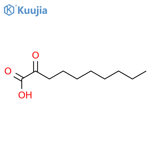

Cas no 84277-81-6 (H-Octyl-Gly-OH)

H-Octyl-Gly-OH 化学的及び物理的性質

名前と識別子

-

- 2-aminodecanoic acid

- L-2-Aminodecanoic acid(S-form)

- L-DECYLINE

- (2S)-2-Amino-decanoic acid

- (2S)-2-Aminodecanoic acid (ACI)

- Decanoic acid, 2-amino-, (S)- (9CI)

- (S)-2-Aminodecanoic acid

- NSC 206258

- H-Adec(2)-OH

- L-2-Aminodecanoic acid

- AS-10660

- 5S8K7XJJ61

- SCHEMBL1768479

- 2-Aminodecanoic acid, (2S)-

- AKOS006284517

- JINGUCXQUOKWKH-VIFPVBQESA-N

- MFCD08275756

- (2S)-2-Aminodecanoic acid

- CS-0182631

- Decanoic acid, 2-amino-, (S)-

- 84277-81-6

- (s)-2-amino-decanoic acid

- EN300-1298288

- Decanoic acid, 2-amino-, (2S)-

- UNII-5S8K7XJJ61

- (S)-2-Aminodecanoicacid

- NSC-206258

- H-Octyl-Gly-OH

-

- MDL: MFCD08275756

- インチ: 1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m0/s1

- InChIKey: JINGUCXQUOKWKH-VIFPVBQESA-N

- ほほえんだ: C(CCCCCCC)[C@H](N)C(=O)O

計算された属性

- せいみつぶんしりょう: 187.157

- どういたいしつりょう: 187.157

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 8

- 複雑さ: 137

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 63.3A^2

じっけんとくせい

- 密度みつど: 0.973

- ふってん: 300.9°C at 760 mmHg

- フラッシュポイント: 135.8°C

- 屈折率: 1.467

H-Octyl-Gly-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H252780-25mg |

H-Octyl-Gly-OH |

84277-81-6 | 25mg |

$ 125.00 | 2022-06-04 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S10840-0.5g |

(S)-2-Aminodecanoic acid |

84277-81-6 | 97% | 0.5g |

¥1209.0 | 2024-07-19 | |

| Enamine | EN300-1298288-0.1g |

(2S)-2-aminodecanoic acid |

84277-81-6 | 0.1g |

$1068.0 | 2023-05-26 | ||

| Enamine | EN300-1298288-1.0g |

(2S)-2-aminodecanoic acid |

84277-81-6 | 1g |

$1214.0 | 2023-05-26 | ||

| Enamine | EN300-1298288-10.0g |

(2S)-2-aminodecanoic acid |

84277-81-6 | 10g |

$5221.0 | 2023-05-26 | ||

| Enamine | EN300-1298288-5.0g |

(2S)-2-aminodecanoic acid |

84277-81-6 | 5g |

$3520.0 | 2023-05-26 | ||

| Advanced ChemBlocks | P35861-5G |

(2S)-2-Amino-decanoic acid |

84277-81-6 | 95% | 5G |

$210 | 2023-09-15 | |

| Enamine | EN300-1298288-2.5g |

(2S)-2-aminodecanoic acid |

84277-81-6 | 2.5g |

$2379.0 | 2023-05-26 | ||

| Enamine | EN300-1298288-10000mg |

(2S)-2-aminodecanoic acid |

84277-81-6 | 10000mg |

$571.0 | 2023-09-30 | ||

| Enamine | EN300-1298288-250mg |

(2S)-2-aminodecanoic acid |

84277-81-6 | 250mg |

$105.0 | 2023-09-30 |

H-Octyl-Gly-OH 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

ごうせいかいろ 3

ごうせいかいろ 4

ごうせいかいろ 5

ごうせいかいろ 6

H-Octyl-Gly-OH Raw materials

H-Octyl-Gly-OH Preparation Products

H-Octyl-Gly-OH 関連文献

-

Francesc Rabanal,Yolanda Cajal Nat. Prod. Rep. 2017 34 886

-

Ryan C. Clark,Sang Yeul Lee,Mark Searcey,Dale L. Boger Nat. Prod. Rep. 2009 26 465

-

3. Heterocyclic prostaglandin analogues. Part 2. Hydantoins and other imidazole analoguesA. Gordon Caldwell,C. John Harris,Ray Stepney,Norman Whittaker J. Chem. Soc. Perkin Trans. 1 1980 495

-

Natalya Voloshchuk,Jin Kim Montclare Mol. BioSyst. 2010 6 65

-

5. The synthesis of amino acids via organoboranesMartin J. O'Donnell,Jean-Bernard Falmagne J. Chem. Soc. Chem. Commun. 1985 1168

H-Octyl-Gly-OHに関する追加情報

Introduction to H-Octyl-Gly-OH (CAS No. 84277-81-6)

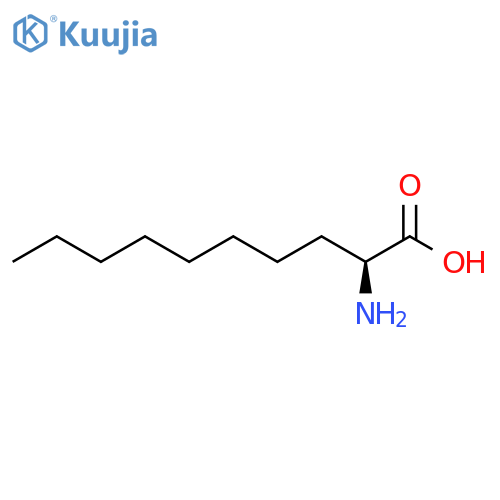

H-Octyl-Gly-OH, with the Chemical Abstracts Service (CAS) number 84277-81-6, is a synthetic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound is a derivative of glycine, an amino acid, and features an octyl chain attached to the glycine molecule. The unique structure of H-Octyl-Gly-OH makes it a valuable component in various applications, including drug development, material science, and biochemical studies.

The chemical structure of H-Octyl-Gly-OH is characterized by its linear octyl chain and the amino acid glycine. The octyl chain provides hydrophobic properties, while the glycine moiety imparts amphiphilic characteristics. These properties make H-Octyl-Gly-OH suitable for use in surfactants, emulsifiers, and other applications where surface tension reduction is desired. Additionally, the compound's amphiphilic nature allows it to interact effectively with both polar and non-polar environments, making it a versatile reagent in laboratory settings.

In recent years, research on H-Octyl-Gly-OH has expanded beyond its traditional applications. Studies have explored its potential in drug delivery systems, where its ability to enhance the solubility and bioavailability of hydrophobic drugs has been highlighted. For instance, a 2021 study published in the Journal of Pharmaceutical Sciences demonstrated that H-Octyl-Gly-OH-based formulations significantly improved the oral bioavailability of poorly soluble drugs such as paclitaxel and curcumin. This finding has significant implications for the development of more effective drug delivery systems, particularly for drugs with poor aqueous solubility.

Beyond drug delivery, H-Octyl-Gly-OH has also shown promise in the field of material science. Its amphiphilic properties make it an excellent candidate for the synthesis of self-assembling nanostructures. Research published in the Journal of Materials Chemistry B in 2020 reported that H-Octyl-Gly-OH-based nanostructures exhibited excellent biocompatibility and could be used as carriers for targeted drug delivery or as scaffolds for tissue engineering applications. The ability to form stable and biocompatible nanostructures opens up new avenues for the development of advanced biomaterials.

In addition to its applications in drug delivery and material science, H-Octyl-Gly-OH has been investigated for its potential therapeutic effects. A 2022 study published in the Bioorganic & Medicinal Chemistry Letters explored the anti-inflammatory properties of H-Octyl-Gly-OH. The results indicated that this compound could effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These findings suggest that H-Octyl-Gly-OH may have potential as a therapeutic agent for inflammatory diseases.

The safety profile of H-Octyl-Gly-OH is another important aspect that has been extensively studied. Toxicological evaluations have shown that this compound exhibits low toxicity at relevant concentrations, making it suitable for use in various biomedical applications. A 2019 study published in the Toxicology Letters reported that H-Octyl-Gly-OH did not cause significant cytotoxicity or genotoxicity in cell culture models, further supporting its safety profile.

In conclusion, H-Octyl-Gly-OH (CAS No. 84277-81-6) is a versatile compound with a wide range of applications in chemistry, biochemistry, and pharmaceutical research. Its unique chemical structure and properties make it an attractive candidate for drug delivery systems, material science, and therapeutic applications. Ongoing research continues to uncover new potential uses for this compound, highlighting its significance in advancing scientific knowledge and technological innovation.